Methylthiouracil
Overview
Description
Methylthiouracil is an organosulfur compound primarily used as an antithyroid agent. It belongs to the class of thioamides and is closely related to propylthiouracil. The compound is known for its ability to decrease the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland .
Mechanism of Action
Target of Action
Methylthiouracil is an organosulfur compound that is used as an antithyroid preparation . It is a thioamide, closely related to propylthiouracil . The primary target of this compound is the thyroid gland, specifically the formation of stored thyroid hormone, thyroglobulin .
Mode of Action
This compound acts by decreasing the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This action is similar to that of propylthiouracil . The drug’s interaction with its target leads to a decrease in the production and release of thyroid hormones, thereby reducing the symptoms of hyperthyroidism .
Biochemical Pathways
It is known that the drug interferes with the synthesis of thyroid hormones within the thyroid gland . By inhibiting the formation of thyroglobulin, this compound disrupts the production and subsequent release of thyroid hormones .
Pharmacokinetics
It is known that the therapeutic efficacy of this compound can be influenced by its interaction with other drugs . For instance, its therapeutic efficacy can be decreased when used in combination with certain drugs .
Result of Action
The primary result of this compound’s action is a decrease in the symptoms of hyperthyroidism . By inhibiting the formation of thyroglobulin, the drug reduces the production and release of thyroid hormones . This leads to a decrease in the metabolic rate and a reduction in symptoms such as rapid heart rate, weight loss, and anxiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of other drugs in the body . For instance, the therapeutic efficacy of this compound can be decreased when used in combination with certain drugs . Therefore, the drug’s action environment, including the patient’s overall health status, other medications being taken, and individual physiological differences, can significantly impact the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Methylthiouracil plays a significant role in biochemical reactions. It acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . The drug interacts with enzymes and proteins involved in thyroid hormone synthesis, inhibiting the process and reducing the levels of thyroid hormones in the body .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on thyroid cells. By inhibiting the synthesis of thyroid hormones, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes involved in thyroid hormone synthesis. It inhibits the enzyme thyroid peroxidase, which is involved in the production of thyroid hormones . This inhibition leads to a decrease in thyroid hormone levels and a reduction in the metabolic rate .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The drug’s impact on thyroid hormone synthesis can take up to two weeks to become apparent, depending on the stores of thyroglobulin and other factors .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At therapeutic doses, the drug effectively reduces thyroid hormone levels. At high doses, it can cause adverse effects, including hepatotoxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of thyroid hormone synthesis. It interacts with the enzyme thyroid peroxidase, inhibiting the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .
Transport and Distribution
This compound is distributed throughout the body after oral administration, with the highest concentrations found in the thyroid gland . It is believed to enter cells via passive diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthiouracil is synthesized through the condensation of ethyl acetoacetate with thiourea . This reaction is relatively straightforward and involves the following steps:
- Ethyl acetoacetate and thiourea are mixed in a suitable solvent.
- The mixture is heated under reflux conditions.
- The product, this compound, is then isolated and purified.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Methylthiouracil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
Methylthiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is used to study the effects of antithyroid drugs on thyroid hormone synthesis.
Medicine: The compound is used in the treatment of hyperthyroidism by inhibiting thyroid hormone production.
Comparison with Similar Compounds
Propylthiouracil: Similar in structure and mechanism of action but has a longer side chain.
Thiouracil: The parent compound without the methyl group.
Methimazole: Another antithyroid drug with a different structure but similar function.
Uniqueness of Methylthiouracil: this compound is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties. Its ability to inhibit thyroid hormone synthesis effectively makes it a valuable compound in the treatment of hyperthyroidism .
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGBHCRJGXAGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Record name | METHYLTHIOURACIL | |
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Record name | methylthiouracil | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2020890 | |
Record name | 6-Methyl-2-thiouracil | |
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Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylthiouracil appears as white crystalline powder with an odor of onions and a bitter taste. A saturated aqueous solution is neutral or slightly acidic. (NTP, 1992) | |
Record name | METHYLTHIOURACIL | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN COLD WATER, ETHER; ONE PART DISSOLVES IN ABOUT 150 PARTS BOILING WATER; SLIGHTLY SOL IN ALCOHOL, ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM. FREELY SOL IN AQ SOLN OF AMMONIA & ALKALI HYDROXIDES., Water solubility of 533.2 mg/l at 25 °C. | |
Record name | METHYLTHIOURACIL | |
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Record name | METHYLTHIOURACIL | |
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Mechanism of Action |
THIOAMIDE DERIVATES /WHICH INCL METHYLTHIOURACIL/ ... INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. | |
Record name | METHYLTHIOURACIL | |
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Color/Form |
CRYSTALS, PLATES FROM WATER, WHITE, CRYSTALLINE POWDER | |
CAS No. |
56-04-2 | |
Record name | METHYLTHIOURACIL | |
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Record name | Methylthiouracil | |
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Record name | METHYLTHIOURACIL | |
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Melting Point |
570 to 577 °F (Decomposes) (NTP, 1992) | |
Record name | METHYLTHIOURACIL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methylthiouracil acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase. [, , , ] This enzyme is essential for thyroid hormone synthesis, catalyzing the oxidation of iodide and its incorporation into tyrosine residues within thyroglobulin. [, , ] This blockage ultimately leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3). [, , , ]
ANone: The reduced levels of thyroid hormones lead to a feedback mechanism where the pituitary gland increases the secretion of thyroid-stimulating hormone (TSH). [, , , ] This increase in TSH stimulates the proliferation of thyroid follicular cells, resulting in goiter formation. [, , , , ]
ANone: this compound has the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol.
ANone: While the provided research papers don't delve into detailed spectroscopic characterization, various spectroscopic techniques, like NMR and IR, can be used to confirm its structure.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves the inhibition of an enzyme rather than catalytic activity.
ANone: The thiouracil moiety in this compound is essential for its antithyroid activity. [] This structure allows it to interact with the active site of thyroid peroxidase, inhibiting its function. Modifications to this core structure, particularly substitutions on the thiouracil ring, can significantly impact its potency and selectivity. []
ANone: While specific pharmacokinetic parameters are not extensively discussed, research suggests this compound is readily absorbed after oral administration. [] It likely undergoes metabolism, although the details are not fully elucidated in the provided papers. The route of excretion is not extensively covered.
ANone: Research utilized various animal models, particularly rats, mice, and hamsters, to study the effects of this compound on thyroid function. [, , , , , , , , ] These studies examined parameters like thyroid weight, histology, and hormone levels to assess its efficacy. [, , , , , , , , ]
ANone: While the provided papers don't detail specific clinical trials, they mention the historical use of this compound in treating hyperthyroidism. [, , , ]
ANone: The papers provided do not discuss specific resistance mechanisms to this compound.
ANone: this compound can cause adverse effects, most notably agranulocytosis, a potentially life-threatening condition characterized by a significant decrease in white blood cells. [, , ] This side effect necessitates careful monitoring during treatment.
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